2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with multiple substituents. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzothiazole moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling Reaction: The benzothiazole intermediate is then coupled with 4-bromo-2,4-dimethylbenzamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Final Product Formation: The final product is obtained by purifying the reaction mixture through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to the presence of the benzothiazole moiety.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and induces apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation.
Comparison with Similar Compounds
2,4-Dimethylbenzamide: Lacks the benzothiazole moiety, resulting in different biological activities.
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Similar structure but without the dimethyl groups, affecting its electronic properties and reactivity.
Uniqueness: 2,4-Dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the combination of the benzothiazole and dimethylbenzamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H20N2OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2OS/c1-14-4-10-19(16(3)12-14)22(26)24-18-8-6-17(7-9-18)23-25-20-11-5-15(2)13-21(20)27-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
DWIVXJZNALVQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.